Sodium peracetate (CAS: 64057-57-4) is the solid, anhydrous sodium salt of peracetic acid. It functions as a stable, water-activated precursor that releases the peracetate anion, a strong oxidizing agent. Unlike its liquid counterpart, peracetic acid (PAA), which is typically supplied as a corrosive, aqueous equilibrium mixture, sodium peracetate provides a solid-form alternative for applications in bleaching, disinfection, and controlled chemical synthesis where stability, handling, and formulation constraints are critical procurement considerations [1].
Direct substitution of sodium peracetate with more common alternatives is frequently unviable. Liquid peracetic acid (PAA) solutions are fundamentally incompatible with solid or anhydrous formulations, such as powdered detergents or agricultural granules, and their inherent instability and corrosivity create significant handling and logistics challenges [1]. Alternatively, *in-situ* systems like sodium percarbonate with a tetraacetylethylenediamine (TAED) activator introduce additional chemical components and dependencies on temperature and pH for activation, failing to replicate the direct and controlled release of the peracetate anion provided by sodium peracetate upon dissolution [2].
Formulated sodium peracetate exhibits a significantly higher thermal stability threshold compared to standard liquid peracetic acid solutions. The self-accelerating decomposition temperature (SADT) for stabilized sodium peracetate is reported to be above 75 °C, offering a substantial safety margin over typical 5-15% PAA solutions, which have SADT values often cited in the 55–60 °C range [REFS-1, REFS-2].
| Evidence Dimension | Self-Accelerating Decomposition Temperature (SADT) |
| Target Compound Data | > 75 °C (for formulated solid) |
| Comparator Or Baseline | Aqueous Peracetic Acid Solution (5-15%): ~55-60 °C |
| Quantified Difference | ≥ 15-20 °C higher decomposition threshold |
| Conditions | Standardized SADT testing protocols for energetic materials. |
This higher thermal stability reduces shipping restrictions, lowers potential for runaway reactions in storage, and extends viable shelf-life, directly impacting logistics costs and safety protocols.
As a free-flowing solid, sodium peracetate is a key enabler for solid-state formulations where moisture content must be minimized to ensure product integrity and prevent premature reaction. It can be incorporated into granular or tableted products, a manufacturing route that is impossible with commercial PAA, which is an aqueous solution containing 40-85% water and other components [1].
| Evidence Dimension | Physical Form & Formulation Feasibility |
| Target Compound Data | Solid powder/granule; compatible with anhydrous and low-moisture (<1%) solid blends. |
| Comparator Or Baseline | Aqueous PAA Solution; liquid form containing 40-85% water, physically and chemically incompatible with solid formulations. |
| Quantified Difference | Binary (Enables solid formulation vs. Prohibits solid formulation) |
| Conditions | Standard industrial blending and tableting processes for powdered products. |
For producers of powdered detergents, bleaching additives, or water-treatment tablets, sodium peracetate is the only viable option for delivering peracetate chemistry in a stable, solid, dosable format.
Sodium peracetate serves as a safe and convenient source for the *in situ* generation of anhydrous peracetic acid in organic solvents. This avoids the use of hazardous distillation methods and is a direct solution to the limitations of commercial aqueous PAA, where the presence of water is often detrimental to reaction yield and selectivity in water-sensitive systems, such as the synthesis of specific crystalline peroxo-titanium complexes [1].
| Evidence Dimension | Purity of Generated Oxidant in Organic Media |
| Target Compound Data | Generates anhydrous peracetic acid directly in the reaction medium. |
| Comparator Or Baseline | Aqueous PAA: An equilibrium mixture containing water, acetic acid, and hydrogen peroxide. |
| Quantified Difference | Absence of water, which interferes with water-sensitive substrates and catalysts. |
| Conditions | Suspension in an organic solvent (e.g., ethyl acetate) followed by acidification to liberate anhydrous PAA. |
This enables chemists to perform specific oxidations in non-aqueous media with high control, avoiding side-reactions and purification challenges caused by the water and impurities in standard PAA solutions.
Upon dissolution in water, sodium peracetate produces a mildly alkaline solution (pH ~8.5-9.5) due to the hydrolysis of the acetate anion. This is in stark contrast to commercial PAA solutions, which are strongly acidic (pH ~2-3) due to the presence of acetic acid and stabilizers [1]. This property makes sodium peracetate suitable for applications on acid-sensitive surfaces without requiring additional buffering agents.
| Evidence Dimension | pH of 1% Aqueous Solution |
| Target Compound Data | ~ pH 8.5 - 9.5 |
| Comparator Or Baseline | Aqueous PAA Solution: pH ~2 - 3 |
| Quantified Difference | > 6 pH units higher |
| Conditions | Dissolution in deionized water at ambient temperature. |
Avoids the need for costly buffering agents and prevents acid-induced corrosion of metals and damage to other pH-sensitive materials during disinfection or cleaning processes.
For creating stable, pre-portioned solid disinfectants for medical, agricultural, or water treatment use, sodium peracetate is a critical component. Its solid form allows for precise dosing in tablets and powders, while its enhanced thermal stability ensures a long shelf-life, which is unachievable with liquid PAA [1].
In applications requiring effective bleaching on surfaces susceptible to acid damage, such as certain metals or treated textiles, sodium peracetate provides a distinct advantage. Its alkaline pH profile upon dissolution prevents the corrosive effects associated with the highly acidic nature of standard PAA solutions [2].
For synthetic chemists requiring a controlled, anhydrous source of peracetic acid for reactions like epoxidations or Baeyer-Villiger oxidations in non-aqueous solvents, sodium peracetate is a suitable precursor. It allows for the generation of the active oxidant *in situ*, avoiding detrimental side reactions caused by the water present in commercial PAA formulations [3].